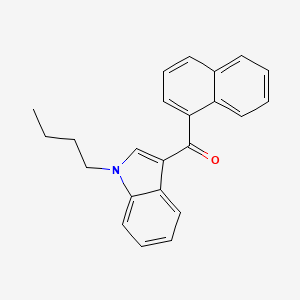

1-Butyl-3-(1-naphthoyl)indole

CAS No.: 928046-68-8

Cat. No.: VC1559053

Molecular Formula: C16H25Cl2N

Molecular Weight: 302.28

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 928046-68-8 |

|---|---|

| Molecular Formula | C16H25Cl2N |

| Molecular Weight | 302.28 |

| IUPAC Name | (1-butylindol-3-yl)-naphthalen-1-ylmethanone |

| Standard InChI | InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3 |

| Standard InChI Key | OTVLYTHPUXHDAQ-QNBGGDODSA-N |

| SMILES | CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |

| Appearance | Solid powder |

Introduction

Chemical Structure and Properties

1-Butyl-3-(1-naphthoyl)indole features three distinct structural components that define its chemical behavior and biological activity. The compound consists of an indole core with a butyl chain attached to the nitrogen atom at position 1, and a naphthoyl group connected to position 3 of the indole ring . This structural arrangement is crucial for its ability to interact with cannabinoid receptors.

The molecular formula of JWH-073 is C₂₃H₂₁NO, with a molecular weight of 327.42 g/mol . It is structurally similar to JWH-018 (1-pentyl-3-(1-naphthoyl)indole), differing only in the length of the alkyl chain attached to the indole nitrogen (butyl vs. pentyl) .

Nomenclature and Identification

Several technical identifiers exist for this compound:

-

IUPAC Name: (1-butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone

-

Common synonyms include JWH-073, (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone, and Naphthalen-1-yl-(1-butyl-1H-indol-3-yl)methanone

Crystallographic Properties

X-ray crystallography studies have revealed important structural features of JWH-073. The dihedral angle between the planes of the indole ring and the naphthalene ring system is approximately 68.8(5)° . This non-coplanar arrangement has significant implications for the compound's interaction with cannabinoid receptors, as it allows the molecule to adopt conformations that facilitate binding to receptor pockets.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1-Butyl-3-(1-naphthoyl)indole. These methods highlight the versatility of chemical approaches in creating this compound.

Classical Synthetic Routes

The traditional synthesis involves a two-step process. First, the acylation of indole with 1-naphthoyl chloride forms 3-(1-naphthoyl)indole, which is then followed by N-alkylation with butyl bromide . This method is widely used due to its relative simplicity and good yields.

Another approach involves direct alkylation of the requisite 3-acylindole. As shown in research, two synthetic protocols have been developed for preparing various 1-alkyl-3-(1-naphthoyl)indoles, with the choice of method depending on the specific substitution patterns desired .

Novel Synthetic Approaches

A more recent methodology described in the literature involves an uncatalyzed approach using nitrosoarenes and aromatic terminal ethynyl ketones. This innovative process produces 3-aroylindoles with excellent regioselectivity and good yields . For JWH-073 specifically, the synthesis involves:

-

Reaction of nitrosobenzene with 1-naphthoylprop-2-yn-1-one

-

Subsequent alkylation with n-butyl bromide

This method reportedly achieves approximately 25% yield efficiency for JWH-073 , offering an alternative synthetic route for researchers.

Pharmacological Profile

The pharmacological properties of 1-Butyl-3-(1-naphthoyl)indole are central to its significance in cannabinoid research and explain its regulatory status.

Receptor Binding Characteristics

JWH-073 functions as a cannabinoid receptor agonist, primarily interacting with CB₁ and CB₂ receptors in the endocannabinoid system . Research indicates that JWH-073 has affinity for both receptor types, though it demonstrates preferential binding to CB₁ receptors, which are predominantly found in the central nervous system .

The structure-activity relationships of naphthoylindoles reveal that the length of the N-alkyl chain significantly impacts receptor binding affinity. Studies show that CB₁ receptor affinity is optimal with a 1-pentyl nitrogen substituent (as in JWH-018) and decreases with shorter N-alkyl chains . Consequently, JWH-073, with its butyl (4-carbon) chain, exhibits slightly lower affinity for CB₁ receptors compared to its pentyl analog JWH-018 .

Binding Affinity Comparison

Table 1: Receptor Binding Affinities of Selected Cannabinoids

| Compound | CB₁ Affinity (Ki, nM) | CB₂ Affinity (Ki, nM) | Antinociceptive Activity |

|---|---|---|---|

| JWH-018 | 0.9 | 2.5 | Significant |

| JWH-073 | Higher than JWH-018 | Higher than JWH-018 | Moderate |

| Δ⁹-THC | ~40 | ~36 | Moderate |

Note: Lower Ki values indicate higher binding affinity . Data compiled from multiple research studies.

Pharmacological Effects

When administered, JWH-073 produces effects similar to those observed with cannabis use, primarily mediated through its interaction with cannabinoid receptors. These effects include:

-

Altered perception and cognition

-

Euphoria and relaxation

-

Potential anxiolytic effects

-

Antinociceptive (pain-relieving) properties

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 1-Butyl-3-(1-naphthoyl)indole and its biological activity provides valuable insights for cannabinoid research.

Key Structural Features

Several structural elements of JWH-073 are critical for its cannabimimetic activity:

-

The naphthoyl group at position 3 of the indole is essential for cannabinoid activity, as it interacts with binding sites on the CB receptors .

-

The carbonyl group connecting the indole and naphthalene moieties serves as a hydrogen bond acceptor, potentially interacting with specific amino acid residues in the binding site of cannabinoid receptors .

-

The butyl chain extends into a hydrophobic pocket of the receptor, contributing to binding affinity but with less optimal interaction than a pentyl chain .

Effects of Structural Modifications

Research on naphthoylindoles has shown that modifications to various positions can significantly alter receptor binding profiles:

-

Introduction of a methyl group at position 2 of the indole slightly decreases affinity for the CB₁ receptor, while larger substituents at this position decrease CB₁ receptor affinity considerably .

-

Substitutions on the naphthoyl moiety, particularly at positions 4 and 8, can significantly influence receptor selectivity and binding affinity .

-

Electron-withdrawing substituents at position 4 of the naphthoyl group have been studied to develop structure-activity relationships at both cannabinoid receptor types .

Regulatory Status and Research Applications

Legal Status

1-Butyl-3-(1-naphthoyl)indole is classified as a controlled substance in many jurisdictions worldwide. In the United States, JWH-073 is a Schedule I controlled substance under the Controlled Substances Act . This classification indicates that the compound is considered to have a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision.

The compound has been identified in herbal incense mixtures marketed under names like "Spice" and "K2," which are sold via the internet, gas stations, convenience stores, tobacco shops, and specialty shops . These products typically contain JWH-073 and other synthetic cannabinoids sprayed onto plant material.

Research Applications

Despite regulatory restrictions, 1-Butyl-3-(1-naphthoyl)indole continues to have significant value in scientific research:

-

Cannabinoid System Investigation: JWH-073 was designed and evaluated specifically to investigate structure-activity relationships within the cannabinoid system . This research helps scientists understand how different molecular structures interact with cannabinoid receptors.

-

Pharmacological Studies: The compound serves as a valuable tool for exploring the potential therapeutic applications of cannabinoid receptor agonists, including pain management, anti-inflammatory effects, and mood regulation.

-

Analytical Chemistry Development: Research on JWH-073 has contributed to the development of methods for detecting and identifying synthetic cannabinoids in biological samples and seized materials, supporting forensic science and public health monitoring .

Quality and Analytical Considerations

Metabolic Pathways and Detection

Metabolism

The metabolism of 1-Butyl-3-(1-naphthoyl)indole involves several pathways, including hydroxylation, carboxylation, and dealkylation. 3-(1-Naphthoyl)indole has been identified as a metabolite of certain synthetic cannabinoids, including JWH-073, providing valuable information for toxicological analyses and forensic investigations.

Future Research Directions

The study of 1-Butyl-3-(1-naphthoyl)indole continues to evolve, with several promising research directions:

-

Development of CB₂-Selective Analogs: Research suggests that modifications to the naphthoyl moiety, particularly with halogen substituents, can enhance selectivity for the CB₂ receptor . This could lead to the development of compounds with potential therapeutic applications without psychoactive effects.

-

Understanding Signaling Pathways: Further investigation of how JWH-073 and related compounds interact with cannabinoid receptors and downstream signaling pathways could provide insights into the modulation of the endocannabinoid system.

-

Development of Detection Methods: Ongoing research aims to improve methods for detecting JWH-073 and its metabolites in biological samples, supporting forensic analyses and public health monitoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume